molecular formula C15H15FN2O B4435431 3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B4435431
M. Wt: 258.29 g/mol
InChI Key: VQHYPJFZHIZXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indazole family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its potential applications in various scientific research fields. However, the synthesis method of this compound is complex and requires skilled personnel and advanced laboratory equipment. Additionally, the compound may have potential toxicity and safety concerns, which should be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for the research of 3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One of the areas of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the identification of new potential applications for this compound in treating various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity and safety concerns.

Scientific Research Applications

3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has shown potential applications in various scientific research fields. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been shown to have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-15(2)7-11-13(12(19)8-15)14(18-17-11)9-3-5-10(16)6-4-9/h3-6H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHYPJFZHIZXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
3-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

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